
2-Bromohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to yellow liquid or solid, depending on the temperature, and is insoluble in water but soluble in organic solvents like ether and alcohol . This compound is commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromohexadecane can be synthesized through the bromination of hexadecanol. The process involves adding bromine to hexadecanol in the presence of red phosphorus as a catalyst. The reaction is carried out at a temperature of 120-130°C for about 6 hours, followed by washing and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromohexadecane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide (t-BuOK), this compound can undergo elimination reactions to form alkenes.
Major Products
Substitution: Depending on the nucleophile, products can include hexadecane derivatives like hexadecanol, hexadecylamine, and hexadecyl cyanide.
Elimination: The major product is hexadecene.
Wissenschaftliche Forschungsanwendungen
2-Bromohexadecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-bromohexadecane involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property is exploited in various synthetic applications, where this compound acts as an intermediate in the formation of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromohexane: Similar in structure but with a shorter carbon chain (C6H13Br).
Bromocyclohexane: Contains a cyclohexane ring instead of a linear chain (C6H11Br).
Uniqueness
2-Bromohexadecane is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain bromides. Its higher molecular weight and hydrophobic nature make it suitable for applications in surfactant and polymer synthesis, where long-chain alkyl groups are desirable .
Eigenschaften
CAS-Nummer |
74036-96-7 |
|---|---|
Molekularformel |
C16H33Br |
Molekulargewicht |
305.34 g/mol |
IUPAC-Name |
2-bromohexadecane |
InChI |
InChI=1S/C16H33Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15H2,1-2H3 |
InChI-Schlüssel |
YEEOQXDOVBYNDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
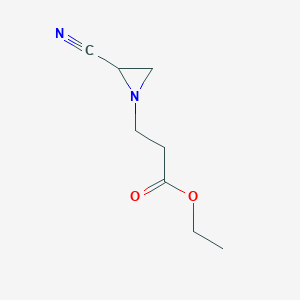
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
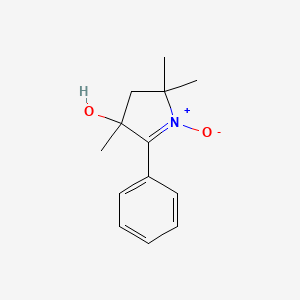
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/no-structure.png)
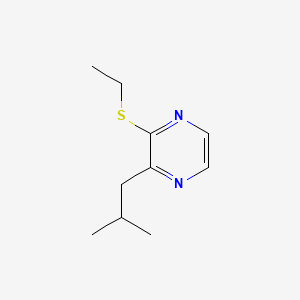
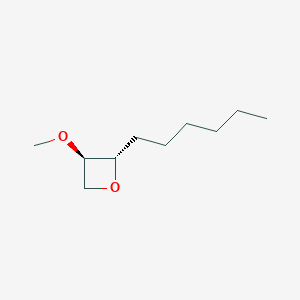


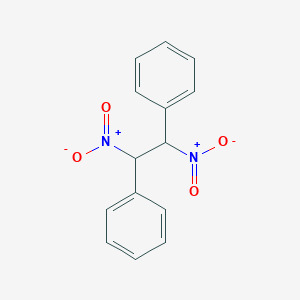
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

